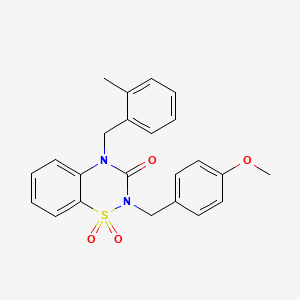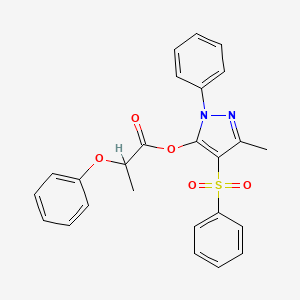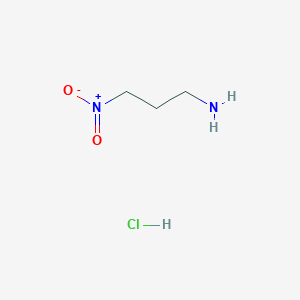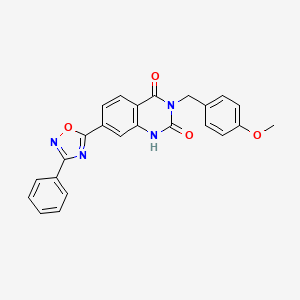
N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide, also known as FLP-1, is a novel compound that has been developed for scientific research purposes. It belongs to the class of diazepanes and has been found to have potential applications in the field of neuroscience.
Mécanisme D'action
N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide acts as a positive allosteric modulator of GABA-A receptors. It enhances the activity of GABA-A receptors by increasing the affinity of the receptor for GABA. This results in an increase in the opening of the chloride ion channel, which leads to hyperpolarization of the neuron and a decrease in neuronal excitability. N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide has been found to selectively modulate the activity of certain subtypes of GABA-A receptors, which may contribute to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects:
N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide has been found to have anxiolytic and antidepressant-like effects in animal models. It has also been found to enhance the extinction of fear memory. N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide has been shown to modulate the activity of GABA-A receptors, which are important targets for drugs used to treat anxiety and sleep disorders. N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide has been found to selectively modulate the activity of certain subtypes of GABA-A receptors, which may contribute to its anxiolytic and antidepressant-like effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide is that it has been found to have anxiolytic and antidepressant-like effects in animal models. This makes it a potential candidate for the development of drugs to treat anxiety and depression. Another advantage of N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide is that it selectively modulates the activity of certain subtypes of GABA-A receptors, which may reduce the side effects associated with non-selective GABA-A receptor modulators. One limitation of N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on humans.
Orientations Futures
There are several future directions for research on N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide. One direction is to further investigate its mechanism of action and its effects on GABA-A receptor subtypes. This may lead to the development of more selective GABA-A receptor modulators. Another direction is to investigate the potential of N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide as a treatment for anxiety and depression in humans. This will require further preclinical and clinical trials. Finally, there is a need to investigate the potential side effects of N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide and its safety profile in humans.
Méthodes De Synthèse
N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide can be synthesized using a multi-step synthesis process. The first step involves the reaction of 4-fluoroaniline with 4-methyl-1,4-diazepane-1-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). This results in the formation of N-(4-fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide. The product can be purified using column chromatography.
Applications De Recherche Scientifique
N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide has been found to have potential applications in the field of neuroscience. It has been shown to have anxiolytic and antidepressant-like effects in animal models. N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide has also been found to enhance the extinction of fear memory, which makes it a potential candidate for the treatment of anxiety disorders. In addition, N-(4-Fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide has been found to modulate the activity of GABA receptors, which are important targets for drugs used to treat anxiety and sleep disorders.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-4-methyl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O/c1-16-7-2-8-17(10-9-16)13(18)15-12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWMCJUGCFDBQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine](/img/structure/B2374431.png)
![Ethyl 4-((4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2374433.png)


![6-chloro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-3-carboxamide](/img/structure/B2374439.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2374442.png)
![1'-(2-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2374444.png)




![N-(2-chlorobenzyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2374452.png)
